9-Bromononan-2-one
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Overview
Description
9-Bromononan-2-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the ninth carbon of a nonanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromononan-2-one typically involves the bromination of nonan-2-one. One common method is the free radical bromination, where nonan-2-one is treated with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
C9H18O+Br2→C9H17BrO+HBr
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of bromine in a controlled environment, along with efficient separation techniques, ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Bromononan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nonan-2-one derivatives.
Reduction: Formation of 9-bromononan-2-ol.
Oxidation: Formation of 9-bromononanoic acid.
Scientific Research Applications
9-Bromononan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromononan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
9-Bromononan-1-ol: A brominated alcohol with similar reactivity but different functional group.
9-Bromononanoic Acid: An oxidized form with a carboxylic acid group.
Nonan-2-one: The parent ketone without the bromine substitution.
Uniqueness
9-Bromononan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
52330-02-6 |
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Molecular Formula |
C9H17BrO |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
9-bromononan-2-one |
InChI |
InChI=1S/C9H17BrO/c1-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
InChI Key |
KDQADQYAIVDJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCBr |
Origin of Product |
United States |
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